molecular formula C14H19BrN2O4S B1335911 Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate CAS No. 1022353-79-2

Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

Cat. No.: B1335911
CAS No.: 1022353-79-2
M. Wt: 391.28 g/mol
InChI Key: DFGAHTVPVGLXTK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate is an organic compound with the molecular formula C₁₄H₁₉BrN₂O₄S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a piperazine ring substituted with a bromophenylsulfonyl group and an ethyl acetate moiety, making it a versatile molecule for different chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate typically involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine, followed by esterification with ethyl chloroacetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The piperazine ring may also contribute to its binding affinity and specificity for certain receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)acetate
  • Ethyl 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetate
  • Ethyl 2-(4-((4-methylphenyl)sulfonyl)piperazin-1-yl)acetate

Uniqueness

Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity for certain targets compared to its chlorinated or fluorinated analogs .

Properties

IUPAC Name

ethyl 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O4S/c1-2-21-14(18)11-16-7-9-17(10-8-16)22(19,20)13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGAHTVPVGLXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392527
Record name Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022353-79-2
Record name Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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